molecular formula C15H12N2O5 B11504692 5-{[(2-Aminophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid

5-{[(2-Aminophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid

Cat. No.: B11504692
M. Wt: 300.27 g/mol
InChI Key: UWIGYBHUFTYNNA-UHFFFAOYSA-N
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Description

5-(2-Aminobenzamido)benzene-1,3-dicarboxylic acid: is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. It is a derivative of benzene-1,3-dicarboxylic acid, where one of the carboxylic acid groups is substituted with an aminobenzamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminobenzamido)benzene-1,3-dicarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-aminoisophthalic acid.

    Amidation Reaction: The 5-aminoisophthalic acid undergoes an amidation reaction with 2-aminobenzoic acid under appropriate reaction conditions to form the desired product.

Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Aminobenzamido)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(2-Aminobenzamido)benzene-1,3-dicarboxylic acid is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise as an inhibitor of bacterial Mur ligases, enzymes involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This makes it a potential candidate for the development of new antibacterial agents .

Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Mechanism of Action

The mechanism of action of 5-(2-Aminobenzamido)benzene-1,3-dicarboxylic acid involves its interaction with bacterial Mur ligases. These enzymes are crucial for the early stages of peptidoglycan biosynthesis in bacteria. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the incorporation of essential substrates into the peptidoglycan precursor. This inhibition disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

    Benzene-1,3-dicarboxylic acid: The parent compound, which lacks the aminobenzamido group.

    5-Aminoisophthalic acid: A similar compound with an amino group instead of the aminobenzamido group.

    2-Aminobenzene-1,4-dicarboxylic acid: Another isomer with different substitution patterns

Uniqueness: 5-(2-Aminobenzamido)benzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial Mur ligases sets it apart from other similar compounds, making it a valuable candidate for antibacterial drug development .

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

5-[(2-aminobenzoyl)amino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C15H12N2O5/c16-12-4-2-1-3-11(12)13(18)17-10-6-8(14(19)20)5-9(7-10)15(21)22/h1-7H,16H2,(H,17,18)(H,19,20)(H,21,22)

InChI Key

UWIGYBHUFTYNNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)N

Origin of Product

United States

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